5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic organic molecule It is composed of a thiazole ring, an oxadiazole ring, and a thiophene ring, each contributing unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of an appropriate hydrazide with a carboxylic acid derivative.
Coupling of Rings: The final step involves coupling the thiazole and oxadiazole rings with a thiophene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.
Comparison with Similar Compounds
5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole: can be compared with other heterocyclic compounds such as:
Thiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Oxadiazole Derivatives: Used in medicinal chemistry for their antimicrobial and anticancer activities.
Thiophene Derivatives: Applied in organic electronics and as building blocks in drug design.
The uniqueness of This compound lies in its combination of these three heterocyclic rings, which imparts a unique set of chemical and biological properties.
Properties
Molecular Formula |
C18H15N3OS2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
5-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H15N3OS2/c1-11-5-6-13(8-12(11)2)14-10-24-17(19-14)9-16-20-18(21-22-16)15-4-3-7-23-15/h3-8,10H,9H2,1-2H3 |
InChI Key |
YMOZKLBIQFPUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4)C |
Origin of Product |
United States |
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